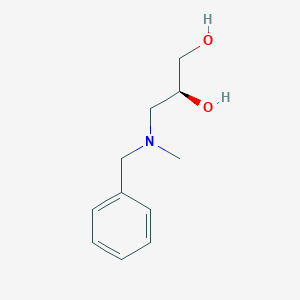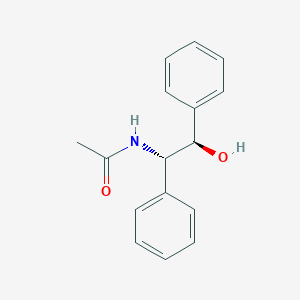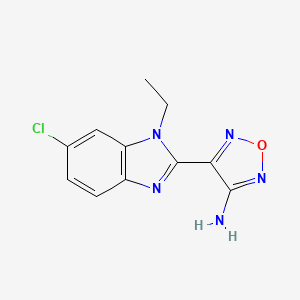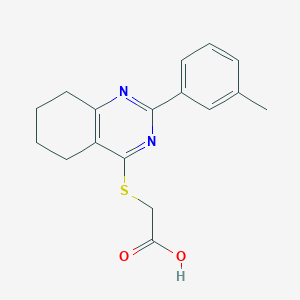
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide, also known as CPI-0610, is a small molecule inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. CPI-0610 has shown potential as a therapeutic agent for various diseases, including cancer and sickle cell disease.
Mecanismo De Acción
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide binds to the bromodomains of BET proteins and inhibits their function as epigenetic readers. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth. In sickle cell disease, 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide increases fetal hemoglobin levels by inhibiting the expression of BCL11A, a transcription factor that represses fetal hemoglobin expression.
Biochemical and Physiological Effects:
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. In sickle cell disease patients, 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has been shown to increase fetal hemoglobin levels and improve the symptoms of the disease. 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide is its specificity for BET proteins, which reduces the risk of off-target effects. 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has also shown good pharmacokinetic properties and can be administered orally. However, one limitation of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide is its relatively low potency compared to other BET inhibitors. This may limit its efficacy in certain applications.
Direcciones Futuras
There are several potential future directions for the research and development of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide. Another direction is the development of more potent BET inhibitors that can be used in combination with 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide to enhance its efficacy. Additionally, further studies are needed to investigate the potential of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide as a therapeutic agent for other diseases, such as inflammatory disorders and neurological disorders.
Métodos De Síntesis
The synthesis of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide involves several steps, including the reaction of 6-bromoindole with 1-propylamine to form 1-propylindole, followed by the reaction of 1-propylindole with 2,2-dimethylpyrrolidine-1,2-dicarboxylic acid anhydride to form 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide. The synthesis method has been optimized to improve the yield and purity of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide.
Aplicaciones Científicas De Investigación
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has been extensively studied for its potential as a therapeutic agent for cancer and sickle cell disease. BET proteins play a crucial role in regulating the expression of oncogenes, and BET inhibitors such as 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide have been shown to inhibit the growth of various cancer cells in vitro and in vivo. 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has also been shown to increase fetal hemoglobin levels in sickle cell disease patients, which can improve the symptoms of the disease.
Propiedades
IUPAC Name |
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-4-10-22-12-9-14-7-8-15(13-17(14)22)20-19(25)23-11-5-6-16(23)18(24)21(2)3/h7-9,12-13,16H,4-6,10-11H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQCQTJTINLRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=C(C=C2)NC(=O)N3CCCC3C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)


![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)


![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)
![N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7591054.png)

![1-[2-(Ethoxymethyl)phenyl]-3-(3-ethoxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7591074.png)


![N-(4-fluoro-3-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7591089.png)